uPA Inhibition Potency: WX-UK1 vs. B428 and B623
WX-UK1 inhibits human uPA with a reported inhibition constant (Ki) of 0.41 μM [1]. In comparison, the classical benzo[b]thiophene-2-carboxamidine uPA inhibitors B428 and B623 exhibit Ki values of 0.53 μM and 0.16 μM, respectively [2]. While B623 is approximately 2.6-fold more potent than WX-UK1 in this assay, WX-UK1 represents an intermediate potency profile within the class and is derived from a distinct chemical scaffold (3-amidinophenylalanine) compared to the B-series compounds.
| Evidence Dimension | Inhibition constant (Ki) for human uPA |
|---|---|
| Target Compound Data | Ki = 0.41 μM |
| Comparator Or Baseline | B428 (Ki = 0.53 μM); B623 (Ki = 0.16 μM) |
| Quantified Difference | WX-UK1 is 1.3-fold more potent than B428; B623 is 2.6-fold more potent than WX-UK1. |
| Conditions | In vitro enzyme assay (exact conditions vary by study, representative Ki values). |
Why This Matters
This establishes WX-UK1's potency within the competitive landscape of well-characterized uPA inhibitors, confirming it as a valid tool compound for uPA studies but not the most potent in its class.
- [1] Ertongur, S., et al. (2004). Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system. International Journal of Cancer, 110(6), 815-824. (Ki of 0.41 μM). View Source
- [2] Bridges, A. J., et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor. Biochemical Pharmacology, 46(9), 1649-1656. (Ki values for B428 and B623). View Source
